molecular formula C15H11ClN2OS2 B2408299 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896348-27-9

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No. B2408299
CAS RN: 896348-27-9
M. Wt: 334.84
InChI Key: MXGQWPJIUCJBIW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as CK-666, is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have a significant impact on the cytoskeleton and actin dynamics in cells, making it a valuable tool for studying cell biology and disease mechanisms. In

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, including compounds with structural similarities to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, have been synthesized and characterized for their gelation behavior. These compounds, particularly those with methyl functionality, have shown the ability to form stable gels in ethanol/water and methanol/water mixtures. The gelation process is influenced by multiple non-covalent interactions, including π-π interactions and hydrogen bonding, which are crucial for the self-assembly of molecules into supramolecular structures. This property could have implications for the development of novel materials with specific mechanical and chemical properties for use in various applications, including drug delivery systems and the creation of responsive materials (Yadav & Ballabh, 2020).

Anticancer Activity

Compounds containing the thiazole and benzamide moieties have been evaluated for their anticancer activity. A study involving the microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups demonstrated promising anticancer effects against a panel of human cancer cell lines. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents. Molecular docking studies suggested a probable mechanism of action, while ADMET predictions supported their suitability as oral drug candidates. This highlights the potential of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide derivatives in the development of new anticancer therapies (Tiwari et al., 2017).

Novel Compound Synthesis

Research into the synthesis of thiadiazolobenzamide derivatives, including structural analogs of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, has led to the discovery of compounds with potential biological activities. These studies have focused on the development of synthetic pathways for creating novel compounds that can form the basis for further pharmacological investigations. Such research contributes to expanding the chemical space available for the discovery of new therapeutic agents and materials with unique properties (Adhami et al., 2012).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGQWPJIUCJBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

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